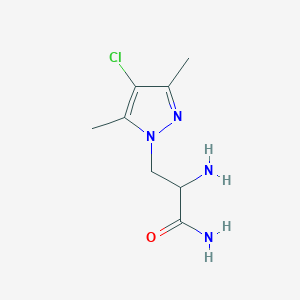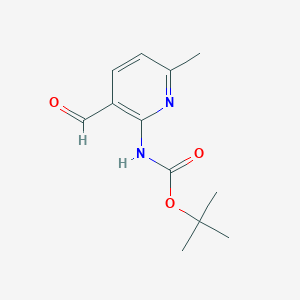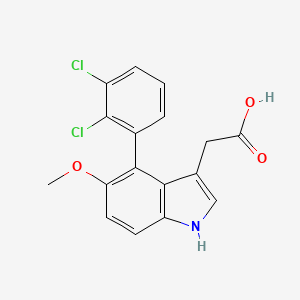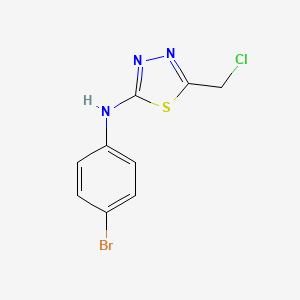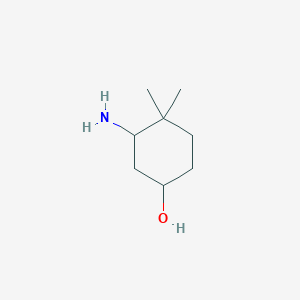
4-(Difluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)benzamide is an organic compound characterized by the presence of a benzamide group substituted with a difluoromethyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)benzamide typically involves the reaction of 4-(Difluoromethyl)benzoic acid with ammonia or an amine. One common method includes the use of thionyl chloride to convert the benzoic acid to the corresponding acid chloride, which then reacts with ammonia to form the benzamide . The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.
科学的研究の応用
4-(Difluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It finds applications in the development of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Difluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-(Difluoromethyl)benzamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
4-(Chloromethyl)benzamide: The presence of a chloromethyl group can lead to variations in reactivity and applications.
4-(Methyl)benzamide: The simpler methyl group substitution can affect the compound’s overall properties and uses.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
特性
分子式 |
C8H7F2NO |
|---|---|
分子量 |
171.14 g/mol |
IUPAC名 |
4-(difluoromethyl)benzamide |
InChI |
InChI=1S/C8H7F2NO/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H2,11,12) |
InChIキー |
JUHKOFJPFUHYJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)





![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)

![Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine](/img/structure/B13078390.png)
